molecular formula C14H14O2 B13794570 7-Methyl-2-propylnaphthalene-1,4-dione

7-Methyl-2-propylnaphthalene-1,4-dione

Cat. No.: B13794570
M. Wt: 214.26 g/mol
InChI Key: VLVQHKJNVZQYOM-UHFFFAOYSA-N
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Description

7-Methyl-2-propylnaphthalene-1,4-dione is a naphthoquinone derivative characterized by a naphthalene core substituted with a methyl group at position 7 and a propyl group at position 2. Its structure features two ketone groups at positions 1 and 4, forming the 1,4-dione moiety.

Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

7-methyl-2-propylnaphthalene-1,4-dione

InChI

InChI=1S/C14H14O2/c1-3-4-10-8-13(15)11-6-5-9(2)7-12(11)14(10)16/h5-8H,3-4H2,1-2H3

InChI Key

VLVQHKJNVZQYOM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)C2=C(C1=O)C=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-propylnaphthalene-1,4-dione can be achieved through various methods. One common approach involves the oxidation of 2-methyl-1,4-naphthoquinone derivatives. For instance, the oxidation of 2-methylnaphthalene with chromic acid in acetic acid or sulfuric acid solutions is a widely accepted method . Another method involves the use of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions .

Industrial Production Methods

In industrial settings, the production of naphthoquinone derivatives often involves large-scale oxidation processes. The use of environmentally benign catalysts and green chemistry principles is becoming increasingly important. For example, the use of nano copper (II) oxide as a catalyst offers advantages such as high yields, short reaction times, and reusability of the catalyst .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-propylnaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl and propyl positions.

Common Reagents and Conditions

    Oxidation: Chromic acid in acetic or sulfuric acid solutions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.

Major Products Formed

    Oxidation: Formation of higher oxidation state quinones.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of substituted naphthoquinone derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 7-Methyl-2-propylnaphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The quinone structure allows it to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death or other biological effects . The compound may also interact with enzymes and proteins, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Differences:

Substituent Effects on Reactivity: The methyl and propyl groups in the target compound are electron-donating alkyl chains, likely increasing lipophilicity and stability compared to the chloro (electron-withdrawing) and hydroxyl (polar) groups in analogs .

Physicochemical Properties: Solubility: The hydroxyl and chloro groups in 6629-24-9 enhance polarity, favoring aqueous solubility, whereas alkyl substituents in the target compound may reduce solubility in polar solvents.

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